(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate
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Overview
Description
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functional Group Modifications: Introduction of the amino, methoxy, and ester groups through various organic reactions such as amination, methylation, and esterification.
Formation of the Enone Moiety: This involves the condensation of an ethoxy-substituted ketone with an aldehyde or ketone to form the enone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or alkane.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1H-indole-3-carboxylate: Lacks the methyl group on the indole nitrogen.
Ethyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the enone moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
169196-05-8 |
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Molecular Formula |
C17H20N2O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 4-amino-2-[(E)-3-ethoxy-3-oxoprop-1-enyl]-5-methoxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O5/c1-5-24-13(20)9-7-11-15(17(21)23-4)14-10(19(11)2)6-8-12(22-3)16(14)18/h6-9H,5,18H2,1-4H3/b9-7+ |
InChI Key |
PFQIAYGXNZCALT-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C2=C(N1C)C=CC(=C2N)OC)C(=O)OC |
Canonical SMILES |
CCOC(=O)C=CC1=C(C2=C(N1C)C=CC(=C2N)OC)C(=O)OC |
Origin of Product |
United States |
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